三甲基硅基环戊二烯

描述

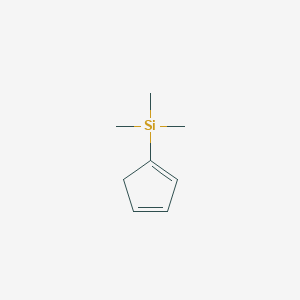

1,3-Cyclopentadiene, (trimethylsilyl)-, also known as trimethylsilyl cyclopentadiene, is an organosilicon compound with the chemical formula C₈H₁₄Si. It exists as a colorless liquid and is used in the synthesis of some metal cyclopentadienyl complexes. This compound is particularly interesting due to its fluxional structure, which means it undergoes rapid sigmatropic rearrangement .

科学研究应用

1,3-Cyclopentadiene, (trimethylsilyl)- has several scientific research applications:

Chemistry: It is used in the synthesis of metal cyclopentadienyl complexes, which are important in organometallic chemistry and catalysis.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for biologically active compounds.

作用机制

Target of Action

Trimethylsilylcyclopentadiene, also known as cyclopenta-1,3-dien-1-yl(trimethyl)silane, is an organosilicon compound . It primarily targets metal cyclopentadienyl complexes, contributing to their synthesis .

Mode of Action

The interaction of trimethylsilylcyclopentadiene with its targets is quite unique. It undergoes rapid sigmatropic rearrangement, a phenomenon known as fluxionality . This is demonstrated by the migration of the silyl group from carbon-to-carbon, giving the appearance of equivalent CH signals .

Biochemical Pathways

It’s known that the compound is involved in diels-alder reactions, allyl isomerization, and the aromatization of c5 rings . These processes could potentially influence various biochemical pathways.

Pharmacokinetics

It’s known that the compound exists as a colorless liquid with a density of 0833 g/mL at 25 °C . It has a boiling point of 138 to 140 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of trimethylsilylcyclopentadiene’s action are largely dependent on its role in the synthesis of metal cyclopentadienyl complexes . The compound’s fluxional structure could potentially influence the properties of these complexes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trimethylsilylcyclopentadiene. For instance, its storage temperature is recommended to be -20°C . Furthermore, its action could potentially be influenced by factors such as pressure and the presence of other chemical substances.

准备方法

1,3-Cyclopentadiene, (trimethylsilyl)- is prepared by the reaction of trimethylsilyl chloride with sodium cyclopentadienide. The reaction can be represented as follows :

(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl

This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

化学反应分析

1,3-Cyclopentadiene, (trimethylsilyl)- undergoes various types of chemical reactions, including:

Diels-Alder Reactions: It acts as a diene in Diels-Alder reactions, forming cycloaddition products.

Synthesis of Ring-Functionalized Molybdenocene Complexes: It reacts with molybdenum compounds to form ring-functionalized molybdenocene complexes.

Allyl Isomerization: It can undergo isomerization reactions to form allyl derivatives.

Aromatization of C₅ Rings: It can be involved in reactions that lead to the aromatization of five-membered rings.

Synthesis of N-Hydroxyindoles: It participates in nucleophilic addition reactions to form N-hydroxyindoles.

Common reagents used in these reactions include various metal halides, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

1,3-Cyclopentadiene, (trimethylsilyl)- can be compared with other similar compounds such as:

Cyclopentadiene: The parent compound without the trimethylsilyl group.

Pentamethylcyclopentadiene: A derivative with five methyl groups attached to the cyclopentadiene ring.

Cyclopentadienyl-trimethylsilane: Another organosilicon compound with a similar structure but different substituents.

The uniqueness of 1,3-Cyclopentadiene, (trimethylsilyl)- lies in its fluxional structure and its ability to form stable metal cyclopentadienyl complexes, which are valuable in various chemical applications .

属性

IUPAC Name |

cyclopenta-1,3-dien-1-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTUUTHYXRLKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25134-15-0 | |

| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。